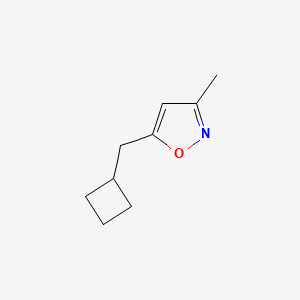
5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole: is a heterocyclic organic compound that features a five-membered oxazole ring. The presence of a cyclobutylmethyl group and a methyl group attached to the oxazole ring makes this compound unique in its structural properties. Oxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl ketone with a suitable nitrile oxide precursor, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential bioactivity. It can serve as a scaffold for the design of new drugs and bioactive molecules, particularly in the development of antimicrobial and anticancer agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the design of pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application and target.
Comparación Con Compuestos Similares
- 5-(Cyclopropylmethyl)-3-methyl-1,2-oxazole
- 5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole
- 5-(Cyclohexylmethyl)-3-methyl-1,2-oxazole
Comparison: Compared to its similar compounds, 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole exhibits unique structural features due to the presence of the cyclobutylmethyl group. This group imparts distinct steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets. The cyclobutylmethyl group provides a balance between rigidity and flexibility, making it a versatile scaffold for various applications.
Propiedades
Número CAS |
921588-27-4 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5-(cyclobutylmethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-7-5-9(11-10-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3 |
Clave InChI |
SSXRFZYRJVDJOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)

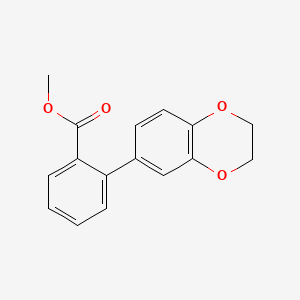
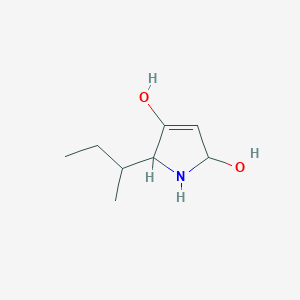
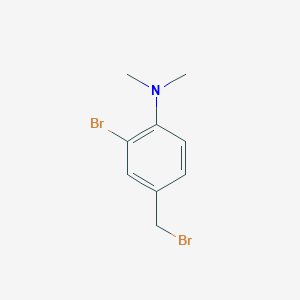
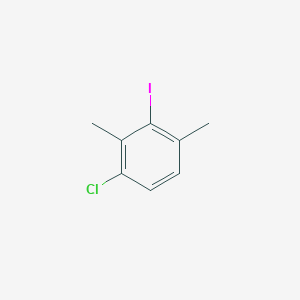
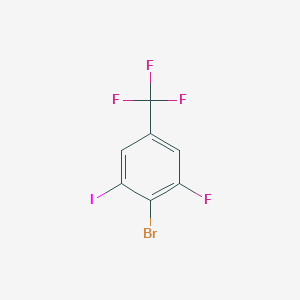
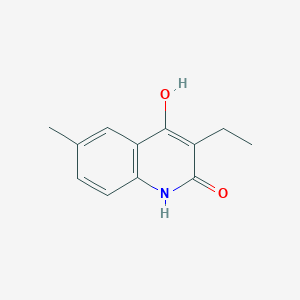
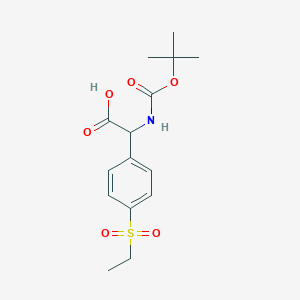
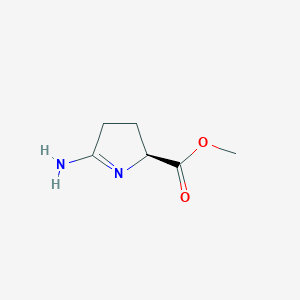
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)

![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
![2-Chloro-5-iodobenzo[d]oxazole](/img/structure/B12857619.png)
